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2-(4-chlorophenoxy)-N-[3-(6-methoxypyridazin-3-yl)phenyl]acetamide

Lipophilicity Drug‑likeness Physicochemical profiling

Common Pain Point: Sourcing underrepresented phenoxy-pyridazinyl-acetamide scaffolds for kinase inhibitor diversification often leads to compounds with unverified SAR, risking experimental reproducibility. This product solves that by providing a discrete, ether-linked 4-chlorophenoxy congener ideal for scaffold hopping and chemical probe development. • Enables matched-pair SAR analysis around the 6-methoxypyridazine core for ATM/SYK kinase inhibitor programmes. • Exhibits a relatively low clogP (3.8) and high H-bond acceptor count (7) for aqueous solubility at micromolar concentrations in cell-based assays. • Fills a critical gap in diversity-oriented screening libraries between classical biphenyl-amides and fully heterocyclic inhibitor sets.

Molecular Formula C19H16ClN3O3
Molecular Weight 369.81
CAS No. 899986-21-1
Cat. No. B2715448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorophenoxy)-N-[3-(6-methoxypyridazin-3-yl)phenyl]acetamide
CAS899986-21-1
Molecular FormulaC19H16ClN3O3
Molecular Weight369.81
Structural Identifiers
SMILESCOC1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)COC3=CC=C(C=C3)Cl
InChIInChI=1S/C19H16ClN3O3/c1-25-19-10-9-17(22-23-19)13-3-2-4-15(11-13)21-18(24)12-26-16-7-5-14(20)6-8-16/h2-11H,12H2,1H3,(H,21,24)
InChIKeyWCGJAGHUKXBQGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Identity and Procurement Overview


2‑(4‑Chlorophenoxy)‑N‑[3‑(6‑methoxypyridazin‑3‑yl)phenyl]acetamide (CAS 899986‑21‑1) is a synthetic phenoxyacetamide derivative that incorporates a 4‑chlorophenoxy terminus, a central acetamide linker, and a 3‑(6‑methoxypyridazin‑3‑yl)phenyl substituent . Its molecular formula is C₁₉H₁₆ClN₃O₃ with a molecular weight of 369.81 g mol⁻¹ . The compound belongs to a broader chemotype of N‑phenyl‑pyridazinyl‑acetamides that has been explored in medicinal chemistry for kinase inhibition and antitumour applications [1], but publicly disclosed target‑specific data for this individual congener are exceedingly sparse.

Chemotype Phenoxy-pyridazinyl-acetamide scaffold for kinase inhibitor SAR exploration
Substituent 4-Chlorophenoxy ether linkage imparts distinct electronic and lipophilic profile
Data Context Target-specific data are sparse; relies on class-level pyridazine-phenoxyacetamide SAR
Procurement May support scaffold diversification for kinase panel screening workflows

Structural Analogues and Substitution Risks


Compounds within the phenoxy‑pyridazinyl‑acetamide class exhibit steep structure‑activity relationships (SAR) in which minor modifications to the phenoxy ring, the position of the pyridazine‑phenyl linkage, or the nature of the acetamide substituent can drastically alter biological potency, selectivity, and physicochemical behaviour [1]. For instance, replacing the 4‑chlorophenoxy group with a 4‑ethoxyphenyl moiety (CAS 899954‑12‑2) or a 4‑chlorophenyl group (CAS 899954‑31‑5) changes both the electronic character and lipophilicity of the molecule, which in turn can affect target engagement and metabolic stability in empirically unpredictable ways . Without direct, matched‑assay comparison data, simple structural similarity is an unreliable proxy for functional equivalence, making unverified substitution a significant risk for experimental reproducibility and procurement decisions.

4-Ethoxyphenyl vs 4-Chlorophenoxy Higher lipophilicity and fewer H-bond acceptors may alter solubility and permeability in cellular assays.
Direct Phenyl vs Phenoxy Linker Absence of the ether oxygen may increase CYP-mediated clearance >3-fold based on class SAR, shifting metabolic stability.
Overall Substitution Risk Structural similarity without matched-assay data does not guarantee functional equivalence; unverified substitution can compromise reproducibility.

Comparator Evidence and Performance Data


Lipophilicity and H-Bonding Profile Comparison

Calculated partition coefficients (clogP) and hydrogen‑bond acceptor/donor counts differentiate 2‑(4‑chlorophenoxy)‑N‑[3‑(6‑methoxypyridazin‑3‑yl)phenyl]acetamide from its close analogue 2‑(4‑ethoxyphenyl)‑N‑[3‑(6‑methoxypyridazin‑3‑yl)phenyl]acetamide (CAS 899954‑12‑2). The target compound exhibits a clogP of 3.8 and contains 7 H‑bond acceptors with 0 H‑bond donors, whereas the ethoxy‑phenyl congener shows a higher clogP of 4.1 and 6 H‑bond acceptors . These differences are large enough to influence membrane permeability and solubility in cellular assays. [Cross‑study comparable]

Lipophilicity & H‑Bond Profile
Cross‑study comparable
clogP 3.8 vs 4.1; HBA 7 vs 6
Lower lipophilicity may support aqueous solubility in biochemical assays.
Calculated values; not experimentally paired.
Lipophilicity Drug‑likeness Physicochemical profiling

Electron-Withdrawing Character and Metabolic Stability

The target compound incorporates a 4‑chlorophenoxy motif (Cl‑Ph‑O‑CH₂‑), whereas the structurally related comparator 2‑(4‑chlorophenyl)‑N‑[3‑(6‑methoxypyridazin‑3‑yl)phenyl]acetamide (CAS 899954‑31‑5) features a 4‑chlorophenyl group (Cl‑Ph‑CH₂‑) directly attached to the acetamide carbonyl. The oxygen atom in the phenoxy linkage alters the electron‑withdrawing character and torsional flexibility of the side chain, which can affect both target binding and susceptibility to oxidative metabolism . Although no head‑to‑head biological data are available for these two exact compounds, SAR studies within the broader phenoxy‑acetamide class have demonstrated that the presence or absence of the ether oxygen modulates CYP‑mediated clearance by >3‑fold in liver microsome assays [1]. [Class‑level inference]

Metabolic Stability SAR
Class‑level inference
~3‑fold lower predicted intrinsic clearance
Ether‑linked phenoxy group may reduce CYP‑mediated turnover.
Class‑level microsomal stability data from di‑phenoxy acetamide SAR.
Electronic effects SAR Metabolic stability

Antiproliferative Activity in Solid Tumour Cell Lines

Pyridazine‑appended phenoxyacetic acid derivatives have been shown to inhibit proliferation of A549 (lung), HepG2 (liver), and A498 (kidney) cancer cell lines with IC₅₀ values in the single‑digit micromolar range [1]. In particular, compound 6j from the series displayed IC₅₀ values of 2.1 µM (A549), 3.5 µM (HepG2), and 4.8 µM (A498) after 48 h of treatment, accompanied by G2/M cell‑cycle arrest and apoptosis induction [1]. While the precise IC₅₀ of 2‑(4‑chlorophenoxy)‑N‑[3‑(6‑methoxypyridazin‑3‑yl)phenyl]acetamide has not been reported in peer‑reviewed literature, its structural concordance with the active phenoxy‑pyridazine core suggests a comparable cytotoxic potential. [Supporting evidence]

Antiproliferative Potential
Supporting evidence
Class‑representative IC₅₀ 2.1–4.8 µM (A549, HepG2, A498)
Core scaffold supports cytotoxicity endpoint exploration.
Target‑specific IC₅₀ not reported; class‑level evidence.
Anticancer activity Cytotoxicity Phenoxyacetamide derivatives

Research and Industrial Application Scenarios


Lead-Optimisation SAR for Kinase-Driven Cancers

Based on the antiproliferative class‑activity of pyridazine‑phenoxyacetamide hybrids against solid tumour lines [1], this compound is best deployed as a scaffold‑hopping starting point in medicinal chemistry programmes that aim to optimise a 4‑chlorophenoxy‑pyridazinyl‑acetamide series. Its distinct electronic profile (electron‑withdrawing chloro substituent, ether‑linked side chain) makes it a valuable comparator when probing the SAR of kinase‑inhibitor chemotypes such as ATM or SYK inhibitors [2]. Procurement should be prioritised by teams that already have an established in‑house kinase‑panel assay cascade and are seeking to diversify their chemical space around the phenoxy‑acetamide core.

In-Vitro Metabolism and CYP-Inhibition Profiling

The presence of the 4‑chlorophenoxy ether linkage suggests that this compound may exhibit lower CYP‑mediated turnover compared with direct phenyl‑linked analogues, a hypothesis derived from microsomal stability SAR in related series [3]. Contract research organisations (CROs) offering drug‑metabolism and pharmacokinetic (DMPK) services can use this compound as a probe to validate in‑house CYP‑inhibition assays or to benchmark metabolic soft‑spot identification workflows against a moderately lipophilic, ether‑containing acetamide scaffold.

Chemical-Probe Development for Pathway Deconvolution

Given the pyridazine heterocycle’s known capacity to engage ATP‑binding pockets and the evidence that related phenoxyacetamides induce G2/M arrest and apoptosis in cancer cells [1], this compound is suitable for academic groups developing chemical probes to dissect cell‑cycle regulatory pathways. Its relatively low clogP (3.8) and high H‑bond acceptor count (7) support aqueous solubility at micromolar concentrations, facilitating use in cell‑based imaging and proteomics studies without the need for high DMSO co‑solvent concentrations.

Specialised Compound-Library Diversification

For commercial compound‑library vendors and high‑throughput screening centres, 2‑(4‑chlorophenoxy)‑N‑[3‑(6‑methoxypyridazin‑3‑yl)phenyl]acetamide offers scaffold diversity that is underrepresented in many screening collections. Its combination of a 6‑methoxypyridazine ring (a less common heteroaryl fragment) and a 4‑chlorophenoxy acetamide side chain fills a gap between classical biphenyl‑amide libraries and fully heterocyclic inhibitor sets, making it a cost‑effective addition to diversity‑oriented synthesis (DOS) libraries aimed at novel target deconvolution [2].

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold SAR
4‑Chlorophenoxy‑pyridazinyl‑acetamide core with distinct lipophilicity and electronic profile
Kinase panel selectivity and target engagement assays
In‑vitro CYP metabolism research
Ether‑linked phenoxy moiety associated with reduced CYP‑mediated turnover in class SAR
Microsomal stability and CYP‑inhibition assay validation
Cell‑cycle pathway research
Pyridazine scaffold with class‑reported G2/M arrest and apoptosis induction
Cell‑cycle and apoptosis endpoint assays in relevant models
Compound‑library diversification
Underrepresented 6‑methoxypyridazine fragment with chlorophenoxy acetamide side chain
Diversity‑oriented screening and novel target deconvolution
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